2-Hydroxy-3-methyl Quinmerac
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Overview
Description
2-Hydroxy-3-methyl Quinmerac is a derivative of quinolinecarboxylic acid, known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methyl Quinmerac typically involves the Skraup cyclization reaction, which is a well-known method for synthesizing quinoline derivatives. The process begins with the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline structure .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methyl Quinmerac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2-Hydroxy-3-methyl Quinmerac has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl Quinmerac involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxy-3-methyl Quinmerac can be compared with other similar compounds, such as:
Quinmerac: A closely related compound with similar chemical structure but different functional groups.
Quinclorac: Another quinoline derivative used as an herbicide with distinct biological activities.
Indole Derivatives: Compounds with similar aromatic ring structures but different functional groups and biological activities .
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities. Its hydroxyl and methyl groups make it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H8ClNO3 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
7-chloro-3-methyl-2-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-5-4-6-2-3-7(12)8(11(15)16)9(6)13-10(5)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
UHQUQQVAUMGZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)NC1=O |
Origin of Product |
United States |
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